N-[2-(6-bromo-1H-indol-1-yl)ethyl]-3-(4-methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)propanamide
Description
N-[2-(6-bromo-1H-indol-1-yl)ethyl]-3-(4-methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)propanamide is a synthetic compound that features an indole moiety and a quinoxaline derivative. Indole derivatives are known for their wide range of biological activities, including antiviral, anticancer, and antimicrobial properties . Quinoxaline derivatives also exhibit significant biological activities, making this compound of interest in various scientific research fields.
Properties
Molecular Formula |
C22H21BrN4O2 |
|---|---|
Molecular Weight |
453.3 g/mol |
IUPAC Name |
N-[2-(6-bromoindol-1-yl)ethyl]-3-(4-methyl-3-oxoquinoxalin-2-yl)propanamide |
InChI |
InChI=1S/C22H21BrN4O2/c1-26-19-5-3-2-4-17(19)25-18(22(26)29)8-9-21(28)24-11-13-27-12-10-15-6-7-16(23)14-20(15)27/h2-7,10,12,14H,8-9,11,13H2,1H3,(H,24,28) |
InChI Key |
YYUUXEUBNVFSJB-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2N=C(C1=O)CCC(=O)NCCN3C=CC4=C3C=C(C=C4)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(6-bromo-1H-indol-1-yl)ethyl]-3-(4-methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)propanamide typically involves the coupling of an indole derivative with a quinoxaline derivative. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions . The quinoxaline moiety can be synthesized through the condensation of o-phenylenediamine with a diketone .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[2-(6-bromo-1H-indol-1-yl)ethyl]-3-(4-methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indoxyl derivatives.
Reduction: The quinoxaline moiety can be reduced to form dihydroquinoxaline derivatives.
Substitution: The bromine atom on the indole ring can be substituted with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common nucleophiles include amines, thiols, and alkoxides.
Major Products
Oxidation: Indoxyl derivatives.
Reduction: Dihydroquinoxaline derivatives.
Substitution: Various substituted indole derivatives.
Scientific Research Applications
N-[2-(6-bromo-1H-indol-1-yl)ethyl]-3-(4-methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)propanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(6-bromo-1H-indol-1-yl)ethyl]-3-(4-methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)propanamide involves its interaction with specific molecular targets and pathways. The indole moiety can interact with various receptors and enzymes, modulating their activity. The quinoxaline moiety can also interact with biological targets, contributing to the compound’s overall biological activity .
Comparison with Similar Compounds
Similar Compounds
N-[2-(1H-indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide: A compound with a similar indole moiety but different substituents.
Indole-3-acetic acid: A naturally occurring indole derivative with plant hormone activity.
Quinoxaline derivatives: Various compounds with similar quinoxaline moieties.
Uniqueness
N-[2-(6-bromo-1H-indol-1-yl)ethyl]-3-(4-methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)propanamide is unique due to its specific combination of indole and quinoxaline moieties, which confer distinct biological activities and chemical reactivity .
Biological Activity
N-[2-(6-bromo-1H-indol-1-yl)ethyl]-3-(4-methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)propanamide is a synthetic compound characterized by its complex structure, which includes both indole and quinoxaline moieties. This combination is significant as both structural components are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological potential, synthesis, and relevant case studies.
Chemical Structure and Properties
The compound features a 6-bromoindole structure linked to a quinoxaline derivative. The presence of the bromo group on the indole ring enhances its reactivity and potential for further modifications. The chemical structure can be summarized as follows:
| Component | Structure | Biological Activity |
|---|---|---|
| 6-Bromoindole | 6-Bromoindole | Antimicrobial properties |
| 4-Methylquinoxaline | 4-Methylquinoxaline | Anticancer activity |
| N-[2-(5-bromoindolyl)ethyl]acetamide | N-[2-(5-bromoindolyl)ethyl]acetamide | Neuroprotective effects |
Anticancer Properties
Research indicates that compounds containing indole and quinoxaline structures possess significant anticancer properties. For instance, the quinoxaline derivatives have been shown to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. Studies have demonstrated that the compound can effectively down-regulate oncogenes such as MYC in multiple myeloma, leading to improved survival rates in treated subjects .
Antimicrobial Activity
The indole moiety is recognized for its antimicrobial effects. Compounds similar to this compound have exhibited activity against a range of bacterial strains, making them potential candidates for developing new antibiotics.
Neuroprotective Effects
The neuroprotective properties of indole derivatives have been well-documented. The compound may provide protection against neurodegenerative diseases by modulating pathways involved in neuronal survival and reducing oxidative stress.
Synthesis Pathway
The synthesis of this compound typically involves several key steps:
- Synthesis of Indole Derivative : The initial step involves bromination of an indole precursor.
- Formation of Quinoxaline : The quinoxaline derivative is synthesized through cyclization reactions involving appropriate precursors.
- Amide Formation : Finally, the indole and quinoxaline components are coupled through amide bond formation.
Case Studies
Several studies have explored the biological activities of related compounds:
- Anticancer Study : A study published in Cancer Research demonstrated that a similar quinoxaline derivative inhibited tumor growth in xenograft models by inducing apoptosis through caspase activation .
- Neuroprotection Study : Research published in Neuroscience Letters showed that an indole derivative provided significant neuroprotection in models of oxidative stress-induced neuronal death.
- Antimicrobial Efficacy : A recent study highlighted the antimicrobial activity of indole-based compounds against drug-resistant bacterial strains, showcasing their potential as new therapeutic agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
